molecular formula C14H22N2O2 B14341719 Formamide, N-(1-cycloheptylidene-2-oxo-2-(1-pyrrolidinyl)ethyl)- CAS No. 99506-23-7

Formamide, N-(1-cycloheptylidene-2-oxo-2-(1-pyrrolidinyl)ethyl)-

Cat. No.: B14341719
CAS No.: 99506-23-7
M. Wt: 250.34 g/mol
InChI Key: LQNBDNNVOPNFSE-UHFFFAOYSA-N
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Description

Formamide, N-(1-cycloheptylidene-2-oxo-2-(1-pyrrolidinyl)ethyl)- is a complex organic compound that belongs to the class of formamides. Formamides are amides derived from formic acid and are characterized by the presence of the functional group -NCHO. This particular compound is notable for its unique structure, which includes a cycloheptylidene ring and a pyrrolidinyl group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Formamide, N-(1-cycloheptylidene-2-oxo-2-(1-pyrrolidinyl)ethyl)- typically involves multi-step organic reactions. One common synthetic route includes the reaction of cycloheptanone with pyrrolidine in the presence of a formylating agent such as formic acid or formamide. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve the carbonylation of ammonia or the aminolysis of esters. These methods are scalable and can produce the compound in large quantities. The carbonylation process involves the reaction of carbon monoxide with ammonia, while the aminolysis method uses esters like ethyl formate, which react with ammonia to yield formamides.

Chemical Reactions Analysis

Types of Reactions

Formamide, N-(1-cycloheptylidene-2-oxo-2-(1-pyrrolidinyl)ethyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted formamides.

Scientific Research Applications

Formamide, N-(1-cycloheptylidene-2-oxo-2-(1-pyrrolidinyl)ethyl)- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of pharmaceuticals, herbicides, and pesticides, as well as in the manufacture of hydrocyanic acid.

Mechanism of Action

The mechanism of action of Formamide, N-(1-cycloheptylidene-2-oxo-2-(1-pyrrolidinyl)ethyl)- involves its interaction with molecular targets and pathways within biological systems. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Dimethylformamide: A simpler formamide with two methyl groups.

    Carbamic acid: Another related compound with a similar functional group.

Uniqueness

Formamide, N-(1-cycloheptylidene-2-oxo-2-(1-pyrrolidinyl)ethyl)- is unique due to its complex structure, which includes a cycloheptylidene ring and a pyrrolidinyl group. This structural complexity gives it distinct chemical and biological properties compared to simpler formamides like dimethylformamide.

Properties

CAS No.

99506-23-7

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

IUPAC Name

N-(1-cycloheptylidene-2-oxo-2-pyrrolidin-1-ylethyl)formamide

InChI

InChI=1S/C14H22N2O2/c17-11-15-13(12-7-3-1-2-4-8-12)14(18)16-9-5-6-10-16/h11H,1-10H2,(H,15,17)

InChI Key

LQNBDNNVOPNFSE-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(=C(C(=O)N2CCCC2)NC=O)CC1

Origin of Product

United States

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